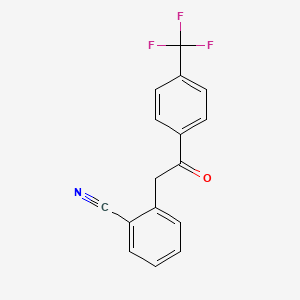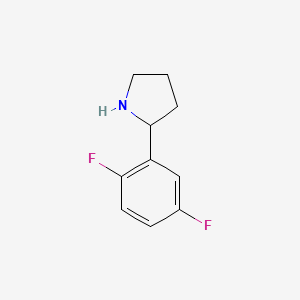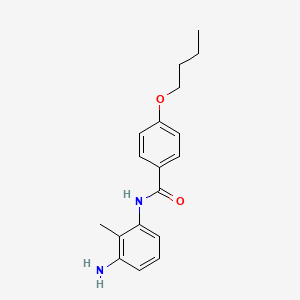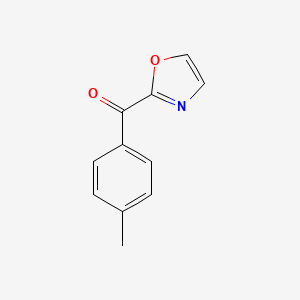
2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-Cyanophenyl)-4’-trifluoromethylacetophenone” is a complex organic molecule. It likely contains a cyanophenyl group (a phenyl ring with a cyanide functional group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an acetophenone group (a phenyl ring with a carbonyl and a methyl group) .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like selective amidation, using catalysts such as AlMe3 .
Scientific Research Applications
1. Synthesis of Novel Anticancer Compounds
- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates . These compounds were evaluated for their in vitro anticancer activity against three cancer cell lines .
- Methods of Application: The derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst . The newly synthesized derivatives were characterized by 1H NMR, 13C NMR, FTIR, and HRMS spectral techniques .
- Results: Among all compounds, 3i, 3j, and 3o showed excellent inhibitory activity against MCF-7 and A-549 cell lines, with IC50 values ranging from 0.11 μM to 2.76 μM . These values were better than the standard Etoposide .
2. Synthesis of Pyrrole Derivatives
- Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is one of the most convenient methods to synthesize pyrrole heterocycles .
- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is used .
- Results: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
3. Synthesis of Fused Quinazolines
- Application Summary: The goal was to prepare 1,3-oxazolo- and 1,3-oxazino[2,3-b]quinazoline syntheses by a one-pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride .
- Methods of Application: The starting compound can act as a trifunctional electrophilic reagent – it can be attacked by two nucleophilic reagents on the carbon atom of the chloromethanimidoyl chloride .
- Results: This method allows for the synthesis of fused quinazolines .
4. Synthesis of Anticancer Compounds
- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized . These compounds were evaluated for their in vitro anticancer activity against three cancer cell lines .
- Methods of Application: The derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst . The newly synthesized derivatives were characterized by 1H NMR, 13C NMR, FTIR, and HRMS spectral techniques .
- Results: Among all compounds, 3i (IC50 = 1.20 μM, IC50 = 1.10 μM), 3j (IC50 = 0.11 μM, IC50 = 0.18 μM), 3o (IC50 = 0.98 μM, IC50 = 2.76 μM) showed excellent inhibitory activity than the standard Etoposide (IC50 = 2.11 μM, IC50 = 3.08 μM) against MCF-7 and A-549 cell lines, respectively .
5. Synthesis of Pyrrole Derivatives
- Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is one of the most convenient methods to synthesize pyrrole heterocycles .
- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is used .
- Results: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
6. Synthesis of Fused Quinazolines
- Application Summary: The goal was to prepare 1,3-oxazolo- and 1,3-oxazino[2,3-b]quinazoline syntheses by a one-pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride .
- Methods of Application: The starting compound can act as a trifunctional electrophilic reagent – it can be attacked by two nucleophilic reagents on the carbon atom of the chloromethanimidoyl chloride .
- Results: This method allows for the synthesis of fused quinazolines .
4. Synthesis of Anticancer Compounds
- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized . These compounds were evaluated for their in vitro anticancer activity against three cancer cell lines .
- Methods of Application: The derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst . The newly synthesized derivatives were characterized by 1H NMR, 13C NMR, FTIR and HRMS spectral techniques .
- Results: Among all compounds, 3i (IC 50 =\u20091.20 μM, IC 50 =\u20091.10 μM), 3j (IC 50 =\u20090.11 μM, IC 50 =\u20090.18 μM), 3o (IC 50 =\u20090.98 μM, IC 50 =\u20092.76 μM) showed excellent inhibitory activity than the standard Etoposide (IC 50 =\u20092.11 μM, IC 50 =\u20093.08 μM) against MCF-7 and A-549 cell lines, respectively .
5. Synthesis of Pyrrole Derivatives
- Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is one of the most convenient methods to synthesize pyrrole heterocycles .
- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate is used .
- Results: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
6. Synthesis of Fused Quinazolines
- Application Summary: The goal was to prepare 1,3-oxazolo- and 1,3-oxazino[2,3-b]quinazoline syntheses by a one-pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride .
- Methods of Application: The starting compound can act as a trifunctional electrophilic reagent – it can be attacked by two nucleophilic reagents on the carbon atom of the chloromethanimidoyl chloride .
- Results: This method allows for the synthesis of fused quinazolines .
properties
IUPAC Name |
2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-11(6-8-14)15(21)9-12-3-1-2-4-13(12)10-20/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVIXSNBMFJLTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642333 |
Source


|
| Record name | 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone | |
CAS RN |
898784-49-1 |
Source


|
| Record name | 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)
![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)


![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)



